
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride, also known as BDMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BDMP is a benzodiazepine derivative that has been synthesized for its unique properties, including its ability to bind to specific receptors in the brain. In
科学研究应用
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has a variety of potential applications in scientific research. One of the primary uses of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride is as a ligand for imaging studies of specific receptors in the brain. (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has been shown to bind specifically to the peripheral benzodiazepine receptor, which is involved in a variety of physiological processes, including inflammation and neuroprotection. By labeling (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride with a radioactive tracer, researchers can use imaging techniques such as positron emission tomography (PET) to visualize the distribution of peripheral benzodiazepine receptors in the brain.
作用机制
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride acts as a positive allosteric modulator of the peripheral benzodiazepine receptor, enhancing the binding of endogenous ligands such as neurosteroids. This leads to increased activity of the receptor, which can have downstream effects on a variety of physiological processes. The exact mechanism of action of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride is still being studied, but it is thought to involve the modulation of GABAergic neurotransmission and the regulation of mitochondrial function.
Biochemical and Physiological Effects:
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has been shown to have a variety of biochemical and physiological effects. In animal studies, (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has been shown to reduce inflammation and oxidative stress, and to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has also been shown to have anxiolytic and sedative effects in animal models, suggesting potential applications in the treatment of anxiety and sleep disorders.
实验室实验的优点和局限性
One of the primary advantages of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride as a research tool is its specificity for the peripheral benzodiazepine receptor. This allows researchers to selectively target this receptor and study its function in various physiological processes. However, there are also limitations to the use of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride in lab experiments. For example, (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride has a relatively short half-life, which can make it difficult to study its effects over longer periods of time. Additionally, the hydrochloride salt form of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride may have different properties than the free base form, which can complicate interpretation of results.
未来方向
There are many potential future directions for research on (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride. One area of interest is the development of new imaging techniques that can be used to visualize peripheral benzodiazepine receptors in vivo. Another area of interest is the development of new (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride derivatives with improved properties, such as longer half-life or greater specificity for certain subtypes of the peripheral benzodiazepine receptor. Finally, there is interest in studying the potential therapeutic applications of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride in various disease states, such as neurodegenerative diseases or anxiety disorders.
In conclusion, (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride is a benzodiazepine derivative with unique properties that make it a valuable tool for scientific research. Its specificity for the peripheral benzodiazepine receptor has led to its use as a ligand for imaging studies, and its biochemical and physiological effects suggest potential therapeutic applications in various disease states. Further research on (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride and its derivatives is needed to fully understand its mechanism of action and potential applications in scientific research and clinical practice.
合成方法
(2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride can be synthesized using a multi-step process that involves the reaction of 2-bromobenzoyl chloride with 4-methyl-1,4-diazepan-1-amine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt form of (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride. This synthesis method has been optimized to produce high yields of pure (2-Bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride, making it a useful tool for scientific research.
属性
IUPAC Name |
(2-bromophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O.ClH/c1-15-7-4-8-16(10-9-15)13(17)11-5-2-3-6-12(11)14;/h2-3,5-6H,4,7-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSFFZVDMEJEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

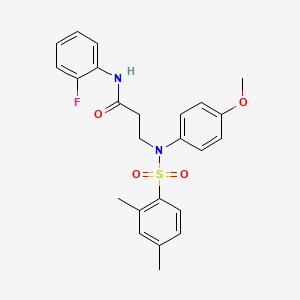
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)
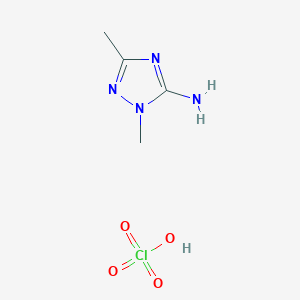
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)
![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)




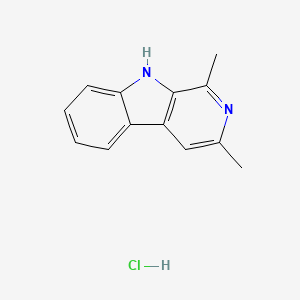
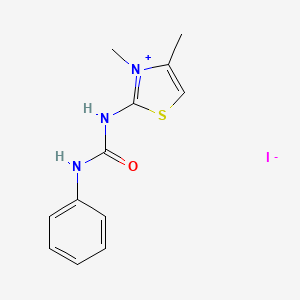
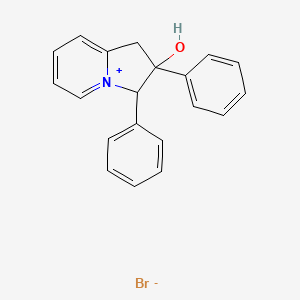
![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)
